2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine
Übersicht
Beschreibung
“2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine” is a chemical compound with the CAS Number: 75558-07-5. It has a molecular weight of 182.31 . The IUPAC name for this compound is 2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22N2/c12-7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-9,12H2/t10-,11+/m0/s1 . This code provides a specific description of the compound’s molecular structure. The SMILES string representation is NCC[C@H]1C@([H])N2CCC1 , which is another way to represent the compound’s structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 182.31 . The compound’s InChI Key is XQCAESFHFWSFTC-WDEREUQCSA-N , which is a unique identifier for the compound.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
- Asymmetric synthesis of (-)-Lupinine and (+)-Epilupinine, derivatives of 2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine, has been achieved. This process involves a key intermediate, stereoselectively reduced to yield predominantly C-9a-R isomers (Hua, Miao, Bravo, & Takemoto, 1991).
Synthesis of Octahydroindolo[2,3-a]quinolizines
- A method for synthesizing 2-acyl- and 2-alkoxycarbonyl-octahydroindolo[2,3-a]quinolizines, which are structurally related to 2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine, has been described. This method involves isomerization and reaction as a cyclic enamine (Allen, Gaskell, & Joule, 1971).
Analgesic Activity Studies
- Substituted 1,2,3-triazole derivatives of the alkaloid lupinine, based on the quinolizine backbone, have been synthesized and shown to exhibit pronounced analgesic activity. These derivatives include various substituents at the C-4 position of the triazole ring (Nurmaganbetov et al., 2021).
Potential Antipsychotic Agents
- Compounds based on the 7-phenylquinolizidine system, closely related to 2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine, have been investigated for their potential as antipsychotic agents. These studies revealed that specific structural modifications could enhance dopamine antagonistic properties (Imhof, Kyburz, & Daly, 1984).
DNA Binding and Nuclease Activity Studies
- Studies on Cu(II) complexes of ligands structurally related to 2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine showed significant DNA binding propensity and nuclease activity. These findings suggest potential applications in understanding DNA interactions (Kumar et al., 2012).
Synthesis of Octahydro-2H-pyrazino[1,2-a]pyrazines
- A series of octahydro-2H-pyrazino[1,2-a]pyrazines, precursors for antibacterial quinolones, have been synthesized using an efficient method. These compounds are structurally related and hold significance in the development of new antibacterial agents (Gubert, Braojos, Sacristan, & Ortiz, 1991).
Opioid Receptor Profiles
- The synthesis of novel cis- and trans-3-(octahydro-1H-pyrano[4,3-c]pyridin-8a-yl)phenols and their opioid receptor profiles have been studied. These compounds are related to 2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine and offer insights into antinociceptive activity (Bays et al., 1989).
Eigenschaften
IUPAC Name |
2-[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c12-7-6-10-4-3-9-13-8-2-1-5-11(10)13/h10-11H,1-9,12H2/t10-,11+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQCAESFHFWSFTC-WDEREUQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCCC(C2C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2CCC[C@H]([C@H]2C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.